2-(1-Ethyl-5-imidazolyl)ethanamine

Description

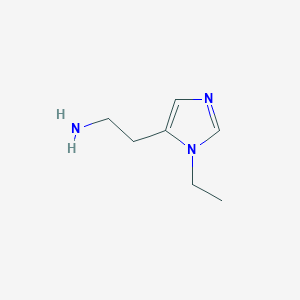

2-(1-Ethyl-5-imidazolyl)ethanamine is a substituted imidazole derivative featuring an ethyl group at the 5-position of the imidazole ring and an ethanamine side chain. This compound belongs to a broader class of bioactive imidazole derivatives, which are notable for their roles in medicinal chemistry, coordination chemistry, and materials science.

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

2-(3-ethylimidazol-4-yl)ethanamine |

InChI |

InChI=1S/C7H13N3/c1-2-10-6-9-5-7(10)3-4-8/h5-6H,2-4,8H2,1H3 |

InChI Key |

HYPFUJPUZWUNAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1CCN |

Origin of Product |

United States |

Preparation Methods

Imidazole Ring Formation and Substitution

A common approach to synthesizing substituted imidazoles involves the condensation of aldehydes, amines, and other carbonyl compounds under acidic or ionic liquid catalysis conditions. For example, one-pot solvent-free synthesis methods have been reported for tetrasubstituted imidazoles using secondary amines (such as ethylamine) as reactants, which can be adapted for preparing 1-ethyl substituted imidazoles.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Condensation | Aldehydes + ethylamine + diphenyl ketone derivatives, ionic liquid catalyst | Formation of 1-ethyl imidazole core |

| Temperature | Moderate heating (e.g., reflux or 80-120 °C) | Efficient ring closure and substitution |

This strategy allows direct incorporation of the ethyl group at the N-1 position during ring formation, avoiding post-synthetic alkylation.

Introduction of the Ethanamine Side Chain

The ethanamine substituent at the 5-position can be introduced by:

- Using appropriately substituted starting materials containing nitrile or halide groups that can be converted to amines.

- Subsequent reduction or amination steps to convert nitriles or halides into ethanamine groups.

For instance, a related approach is detailed in the synthesis of 2-(1-cyclohexenyl)ethylamine, where a nitrile intermediate is converted to the amine via catalytic hydrogenation and base treatment. This three-step sequence can be adapted for similar imidazole derivatives:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of substituted acetonitrile with HBr | 40 °C, 1-2 h | Formation of brominated intermediate |

| 2 | Catalytic hydrogenation (Ni-Pd catalyst) | 50-120 °C, 1-2 h, 1-5 MPa H2 pressure | Reduction to bromoethylamine intermediate |

| 3 | Treatment with saturated NaOH ethanol solution | 80-150 °C, 1-2 h | Substitution to yield final ethanamine |

This method yields high conversion efficiency (up to 96.5% yield reported) and is suitable for industrial scale.

Alkylation of Imidazole Nitrogen

If the imidazole ring is pre-formed without the ethyl group, N-alkylation can be performed using ethyl halides (e.g., ethyl bromide) under basic conditions to selectively alkylate the N-1 position. This method requires careful control to avoid over-alkylation or substitution at other positions.

Comparative Table of Preparation Methods

Research Findings and Industrial Relevance

- The nitrile hydrogenation method offers a robust and high-yielding route to ethyl-substituted ethanamines, adaptable to imidazole derivatives by appropriate precursor design.

- Ionic liquid catalysis in one-pot imidazole synthesis enhances reaction efficiency and environmental friendliness, with potential for scale-up.

- Mild reaction conditions and short synthetic routes are preferred for pharmaceutical intermediates to reduce cost and improve purity.

The preparation of this compound involves strategic construction of the imidazole ring with ethyl substitution and introduction of the ethanamine side chain. The most authoritative and practical methods include:

- One-pot solvent-free synthesis using ethylamine as a reactant to form the imidazole core directly.

- Multi-step synthesis via halogenated nitrile intermediates followed by catalytic hydrogenation and base treatment to form the ethanamine side chain, with high yields and industrial applicability.

- Alternative N-alkylation methods for introducing the ethyl group post-ring formation.

These methods are supported by comprehensive chemical literature and patent disclosures, ensuring professional and reliable synthetic protocols suitable for research and industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine can undergo various types of chemical reactions:

Oxidation: This compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert imidazole derivatives to imidazolines.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.

Cyclization: This compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Imidazole derivatives are known for their biological activities, including antibacterial, antifungal, and antiviral properties.

Medicine: This compound can be used in the development of pharmaceuticals, particularly those targeting enzymes and receptors.

Industry: Imidazole derivatives are used in the production of corrosion inhibitors, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-5-yl)ethan-1-amine involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: Imidazole derivatives can inhibit enzymes by binding to their active sites.

Receptor Binding: These compounds can bind to receptors, modulating their activity.

Pathway Modulation: Imidazole derivatives can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Imidazole Ring

Methyl-Substituted Analogs

- 2-(1-Methyl-1H-imidazol-5-yl)phenoxy]ethanamine (33): Features a methyl group at the 1-position and a phenoxy-ethylamine chain.

- N-[1-(5-methyl-1H-imidazol-2-yl)ethyl]acetamide : Studied for conformational properties; the methyl group at the 5-position induces steric effects that alter molecular geometry and hydrogen-bonding capacity .

Halogenated and Aryl-Substituted Derivatives

- 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)butanoic acid: Incorporates a chlorine atom and benzoimidazole core, enhancing electrophilic character and enabling covalent interactions in biological systems .

- Phenoxymethylbenzoimidazole-triazole-thiazole hybrids: These multi-heterocyclic compounds exhibit enhanced antitumor activity due to synergistic electronic effects from aryl and triazole groups .

Physicochemical Properties

Biological Activity

2-(1-Ethyl-5-imidazolyl)ethanamine, a compound belonging to the imidazole family, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Overview of this compound

Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H13N3 |

| Molecular Weight | 139.20 g/mol |

| IUPAC Name | 2-(3-ethylimidazol-4-yl)ethanamine |

| InChI | InChI=1S/C7H13N3/c1-2-10-6-9-5-7(10)3-4-8/h5-6H,2-4,8H2,1H3 |

| InChI Key | HYPFUJPUZWUNAJ-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=NC=C1CCN |

Biological Activities

Antimicrobial Properties:

Imidazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that these compounds exhibit effectiveness against a range of pathogenic bacteria and fungi. For instance, studies have shown that imidazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

Mechanism of Action:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways.

- Receptor Modulation: It can interact with various receptors in the body, influencing physiological responses.

- Cell Membrane Disruption: Some studies suggest that imidazole derivatives can alter cell membrane integrity in microbial cells, leading to cell death.

Case Studies

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several imidazole derivatives against E. coli and S. aureus. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity compared to standard antibiotics .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, the compound was tested against Candida albicans. The results showed a significant reduction in fungal growth at concentrations above 64 µg/mL, suggesting its potential as an antifungal agent .

Research Findings

Recent research highlights the significance of imidazole derivatives in drug development:

- Pharmaceutical Applications: Due to their biological activities, compounds like this compound are being explored for their potential in developing new pharmaceuticals targeting various diseases .

- Agricultural Uses: The compound's antimicrobial properties may also find applications in agriculture as biopesticides or fungicides.

Q & A

Q. Advanced Research Focus

- Hybrid refinement : Combine SHELXL refinement with DFT-optimized geometries to reconcile bond-length discrepancies .

- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., H-bonding, π-stacking) that computational models may overlook .

- Dynamical correction : Account for thermal motion in crystallographic data using programs like CRYSTAL or GAUSSIAN .

What computational approaches are suitable for modeling the electronic properties and reactivity of this compound?

Q. Advanced Research Focus

- DFT calculations : B3LYP/6-31G(d) level predicts frontier molecular orbitals (HOMO-LUMO), charge distribution, and reaction pathways .

- Molecular docking : Simulate binding interactions with biological targets (e.g., histamine receptors) using AutoDock Vina .

- MD simulations : Assess stability in aqueous or lipid environments (e.g., GROMACS) to guide drug delivery studies .

How can the stability and degradation pathways of this compound be systematically investigated under various experimental conditions?

Q. Advanced Research Focus

- Forced degradation studies : Expose the compound to heat, light, humidity, or oxidative stress (HO) and analyze degradation products via LC-MS .

- pH stability profiling : Monitor structural integrity in buffers (pH 1–13) using UV-Vis spectroscopy .

- Arrhenius kinetics : Predict shelf life by measuring degradation rates at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.